molecular formula C7H8O B13743492 Bicyclo[3.2.0]hept-6-en-3-one CAS No. 29474-19-9

Bicyclo[3.2.0]hept-6-en-3-one

Cat. No.: B13743492
CAS No.: 29474-19-9
M. Wt: 108.14 g/mol
InChI Key: UCDBFMIOHSYYTL-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-6-en-3-one is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings, which include a cyclopentane ring and a cyclobutane ring. The presence of a double bond and a ketone functional group adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]hept-6-en-3-one can be achieved through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the compound can be synthesized from 1,5-hexadiene through a photochemical reaction that induces the formation of the bicyclic structure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Bicyclo[3.2.0]hept-6-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]hept-6-en-3-one involves its interaction with specific molecular targets. The compound’s reactivity is largely due to the presence of the ketone group and the double bond, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but differs in the position of the double bond and the ketone group.

    Bicyclo[3.1.1]hept-3-en-2-one:

Uniqueness

Bicyclo[32

Properties

CAS No.

29474-19-9

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

bicyclo[3.2.0]hept-6-en-3-one

InChI

InChI=1S/C7H8O/c8-7-3-5-1-2-6(5)4-7/h1-2,5-6H,3-4H2

InChI Key

UCDBFMIOHSYYTL-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC2CC1=O

Origin of Product

United States

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